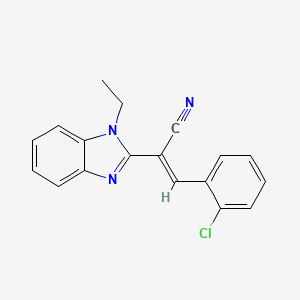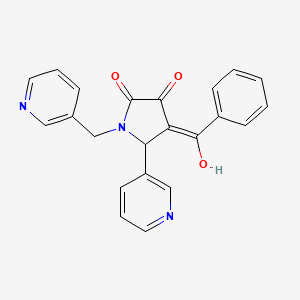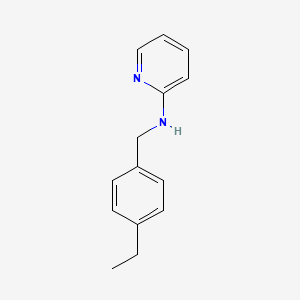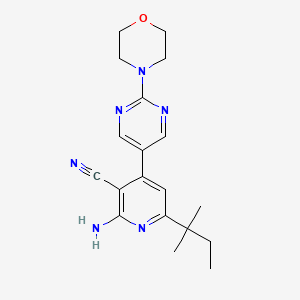
3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile, also known as CPEB, is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action for 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile involves its ability to modulate the expression of various genes and proteins. 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to regulate the translation of mRNA, which is important for protein synthesis. This regulation occurs through the binding of 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile to the 3' untranslated region of mRNA, which can either enhance or inhibit translation. 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to regulate the stability of mRNA, which can affect the amount of protein that is produced.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. In cancer research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related proteins. In Alzheimer's disease research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to regulate the expression of synaptic proteins, which are important for memory and learning. In Parkinson's disease research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to protect dopaminergic neurons from oxidative stress and apoptosis by regulating the expression of various antioxidant and anti-apoptotic proteins.
实验室实验的优点和局限性
One advantage of using 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its ability to modulate the expression of various genes and proteins, which can provide insight into the molecular mechanisms underlying various diseases. Another advantage is its potential therapeutic applications in various diseases, which can lead to the development of new drugs. However, one limitation of using 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potential toxicity, which can affect the viability of cells and animals.
未来方向
For 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile research include the development of new drugs that target 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile for the treatment of various diseases. This can involve the optimization of the synthesis method for 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile to achieve higher yields and purity. Another direction is the study of the molecular mechanisms underlying 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile regulation of gene expression, which can provide insight into the development of new therapeutic strategies. Additionally, the study of 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in other diseases, such as diabetes and cardiovascular disease, can provide new avenues for research.
合成方法
The synthesis method for 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 2-chlorobenzaldehyde with 1-ethyl-1H-benzimidazole in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with malononitrile to yield the final product, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile. This method has been optimized to achieve a high yield and purity of 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile.
科学研究应用
3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to regulate the expression of synaptic proteins, which are important for memory and learning. In Parkinson's disease research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3/c1-2-22-17-10-6-5-9-16(17)21-18(22)14(12-20)11-13-7-3-4-8-15(13)19/h3-11H,2H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZWDJLAUIGVPN-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5297598.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5297618.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5297634.png)

![1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5297649.png)

![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)